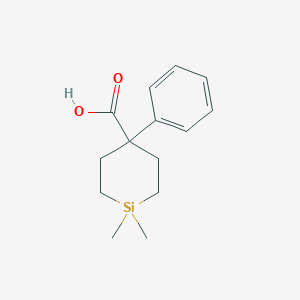

1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid

Description

Properties

IUPAC Name |

1,1-dimethyl-4-phenylsilinane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2Si/c1-17(2)10-8-14(9-11-17,13(15)16)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPSHBRCNMIIHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCC(CC1)(C2=CC=CC=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid typically involves the reaction of phenylsilane derivatives with carboxylating agents under controlled conditions. One common method is the hydrosilylation of phenylacetylene followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions often require the use of catalysts such as platinum or palladium to facilitate the hydrosilylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.

Reduction: The carboxylic acid group can be reduced to form corresponding alcohols or aldehydes.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Silanol or siloxane derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted phenylsilane derivatives.

Scientific Research Applications

1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of silicon-based polymers and materials.

Biology: Investigated for its potential role in biological systems due to its unique structural properties.

Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of advanced materials with specific properties such as thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid involves its interaction with molecular targets through its silicon and carboxylic acid functionalities. The silicon atom can form stable bonds with various elements, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions enable the compound to modulate biological pathways and chemical reactions effectively.

Comparison with Similar Compounds

Key Compounds:

1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid (CAS 1157276-03-3): Molecular Formula: C₁₅H₂₁NO₂ Key Features: Cyclohexane backbone with dimethylamino and phenyl groups. Comparison: Replacing silicon with nitrogen introduces basicity and alters electronic effects. Silicon in the target compound likely increases lipophilicity (logP ~2.5–3.5 estimated) and reduces ring strain compared to cyclohexane derivatives.

Biphenyl-4-carboxylic Acid (CAS 92-92-2):

- Molecular Formula : C₁₃H₁₀O₂

- Key Features : Aromatic biphenyl system with a carboxylic acid. Exhibits strong conjugation and rigidity, leading to high melting points (~250°C) and low solubility in polar solvents .

- Comparison : The silinane ring in the target compound lacks aromaticity, resulting in greater conformational flexibility but weaker UV absorption. This may influence applications in drug design, where rigidity often impacts receptor binding.

Nitrogen-Containing Heterocycles

Key Compounds:

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid: Molecular Formula: C₉H₁₅NO₄ Key Features: Piperidine ring with ethoxycarbonyl and carboxylic acid groups. The nitrogen enables hydrogen bonding and salt formation (solubility in water: ~10–20 mg/mL) . Comparison: Silicon’s larger atomic radius in the target compound may sterically hinder interactions compared to nitrogen in piperidine. Additionally, the silinane ring’s lower electronegativity reduces the carboxylic acid’s acidity (estimated pKa ~4.5–5.5 vs. ~2.5–3.5 for carbon-based acids).

1-Phenyl-1H-imidazole-4-carboxylic Acid (CAS 18075-64-4): Molecular Formula: C₁₀H₈N₂O₂ Key Features: Imidazole ring with phenyl and carboxylic acid groups. Exhibits zwitterionic behavior in aqueous solutions and moderate BBB permeability . This difference could limit its utility in enzyme inhibition compared to imidazole derivatives.

Complex Polycyclic Systems

Key Compounds:

(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-4a-carboxylic Acid (CAS 3650-09-7): Molecular Formula: C₂₀H₂₈O₄ Key Features: Phenanthrene-derived tricyclic structure with hydroxyl and isopropyl groups. High molecular weight (332.43 g/mol) and stereochemical complexity . However, the absence of hydroxyl groups reduces its polarity and solubility in aqueous media.

Research Implications

- Drug Design : The silicon atom in the target compound may improve metabolic stability compared to carbon-based analogs, as Si–C bonds resist oxidative degradation .

- Material Science : Silinane’s hydrophobicity could enhance performance in silicone-based polymers or coatings, though rigidity may be inferior to aromatic systems like biphenyl .

- Limitations : Lack of direct toxicity or synthesis data for the target compound necessitates further experimental validation.

Biological Activity

1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a silane backbone with a carboxylic acid functional group and a phenyl substituent. This unique structure may contribute to its biological properties, particularly in interactions with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : The presence of the phenyl group may enhance binding affinity to various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Therapeutic Applications

Research indicates that this compound may have applications in the following areas:

- Anticancer Activity : Similar compounds have demonstrated anticancer properties through HDAC inhibition and modulation of cell cycle regulators .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which could be explored for conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally similar compounds, providing insights into potential effects of this compound:

| Study | Findings | Relevance to this compound |

|---|---|---|

| Study A | Identified HDAC inhibitors with significant anticancer activity. | Suggests potential for similar activity in silinane derivatives. |

| Study B | Examined anti-inflammatory properties of phenyl-substituted carboxylic acids. | Indicates possible anti-inflammatory effects for the compound. |

| Study C | Investigated receptor selectivity of related compounds. | Provides a framework for understanding receptor interactions. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions starting with commercially available precursors. A common approach includes coupling reactions using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dry dimethylformamide (DMF) with a base such as diisopropylethylamine (DIEA). Reaction conditions require precise temperature control (e.g., 0–25°C) and extended stirring times (12–24 hours). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the compound as light-yellow crystals . Optimization may involve adjusting solvent polarity, catalyst loading, or using continuous flow reactors for improved scalability .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the presence of functional groups (e.g., dimethylamino, phenyl, carboxylic acid). Key signals include:

- ¹H NMR : Methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 7.2–7.5 ppm), and carboxylic acid protons (δ 12–13 ppm, if protonated).

- ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), quaternary carbons in the silinane/cyclohexane ring (δ 40–50 ppm).

Supplementary techniques like IR spectroscopy (carboxylic acid C=O stretch at ~1700 cm⁻¹) and mass spectrometry (molecular ion peak matching the molecular weight) further validate purity .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across different studies involving this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent composition) or cellular models. To resolve contradictions:

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (e.g., DMSO concentration ≤0.1%).

- Validate target engagement : Employ techniques like Surface Plasmon Resonance (SPR) to directly measure binding affinities.

- Cross-reference with structural analogs : Compare activity profiles with compounds like 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid to identify structure-activity relationships (SAR) .

Q. What strategies are recommended for designing enantioselective syntheses of chiral derivatives of this compound?

- Methodological Answer : Enantioselective synthesis can be achieved via:

- Chiral auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinones) during carboxylate formation.

- Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation or cross-coupling reactions.

- Kinetic resolution : Employ enzymes (lipases) to selectively hydrolyze one enantiomer.

Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry .

Q. How can computational chemistry be integrated with experimental data to predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in electrophilic substitutions (e.g., nitration at the phenyl ring).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF).

- Docking studies : Model interactions with biological targets (e.g., cyclooxygenase-2) to prioritize derivatives for synthesis .

Q. What experimental approaches are critical for resolving discrepancies in crystallographic data versus solution-phase NMR observations?

- Methodological Answer :

- X-ray crystallography : Provides definitive solid-state conformation but may miss dynamic solution-phase behavior.

- Variable-temperature NMR : Identify conformational flexibility (e.g., ring-flipping in silinane/cyclohexane moieties).

- NOESY/ROESY : Detect through-space nuclear Overhauser effects to correlate solution and solid-state structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.